molecular formula C9H18ClNO4 B555412 H-Asp(OtBu)-OMe.HCl CAS No. 2673-19-0

H-Asp(OtBu)-OMe.HCl

Cat. No. B555412
CAS RN: 2673-19-0
M. Wt: 203,24*36,45 g/mole
InChI Key: SFYKWYAIJZEDNG-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Asp(OtBu)-OMe.HCl is a derivative of aspartic acid12. It is used in the synthesis of peptides containing C-terminal aspartic acid aldehyde1.



Synthesis Analysis

The synthesis of H-Asp(OtBu)-OMe.HCl involves the use of pre-loaded resin1. This resin is suitable for the synthesis of peptides containing C-terminal aspartic acid aldehyde1.



Molecular Structure Analysis

The molecular formula of H-Asp(OtBu)-OMe.HCl is C8H15NO423. Its molecular weight is 189.21 g/mol3.



Chemical Reactions Analysis

H-Asp(OtBu)-OMe.HCl is used in the synthesis of peptides4. The specific chemical reactions it undergoes during this process are not detailed in the available resources.



Physical And Chemical Properties Analysis

H-Asp(OtBu)-OMe.HCl has a molecular weight of 189.21 g/mol78. It is a solid substance19. Further physical and chemical properties are not detailed in the available resources.


Scientific Research Applications

Peptide Synthesis and Modification

Biological and Chemical Research

  • Coordination Studies in Chemistry : Monger, Runarsdottir, and Suman (2020) conducted a study on the coordination properties of alkylated tripeptide ligands, including Asp(OtBu)AlaGly(OMe), with [Pd(en)(H2O)2]2+. This kind of research is essential in understanding the complex interactions in bioinorganic chemistry (Monger et al., 2020).

  • Investigation of Enantioseparation : Wu Hong-li (2005) studied the enantioseparation of N-Fmoc amino acids, including Fmoc-Asp(otBu)-OH, using capillary zone electrophoresis. This research is critical for understanding the properties of amino acid derivatives in analytical chemistry (Wu Hong-li, 2005).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling H-Asp(OtBu)-OMe.HCl1011. It is also recommended to use personal protective equipment and ensure adequate ventilation1011.


properties

IUPAC Name

4-O-tert-butyl 1-O-methyl (2S)-2-aminobutanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-7(11)5-6(10)8(12)13-4;/h6H,5,10H2,1-4H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYKWYAIJZEDNG-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30553478
Record name 4-tert-Butyl 1-methyl L-aspartate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Asp(OtBu)-OMe.HCl

CAS RN

2673-19-0
Record name 4-tert-Butyl 1-methyl L-aspartate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Chamoin, HJ Roth, C Borek, A Jary, H Maillot - Chimia, 2003 - chimia.ch
N-alkylated-?-amino acids and methyl esters are a special class of building blocks used for the production of combinatorial libraries. They have two reactive groups for their …
Number of citations: 3 chimia.ch
KA Baessler, Y Lee, KS Roberts, N Facompre… - Chemistry & biology, 2006 - cell.com
The sperm protein fertilinβ, a member of the ADAM family of proteins, is implicated in sperm-egg binding in all mammals studied to date. Multivalent inhibitors containing the three amino …
Number of citations: 26 www.cell.com

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